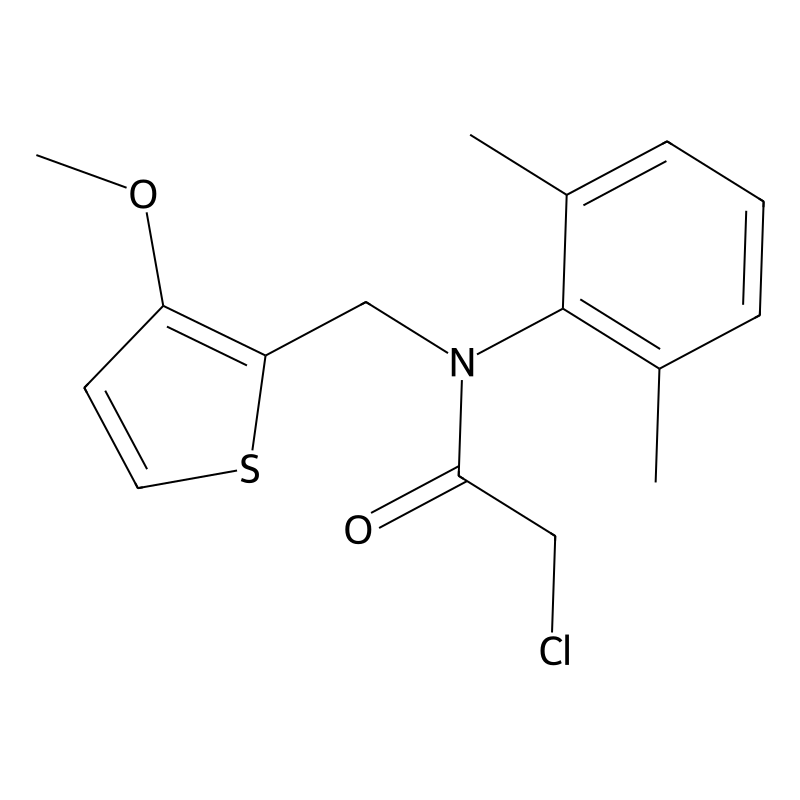

Thenylchlor

Content Navigation

Substituting butachlor or pretilachlor with thenylchlor solves key formulation challenges. • Low field rate 180-270 g a.i./ha reduces raw material volume and logistics costs vs. butachlor. • Minimal leaching prevents root-zone accumulation, eliminating need for safeners and ensuring crop safety in paddy rice. • High lipophilicity (Log P 3.53) and low water solubility (11 mg/L) suit GR and EC controlled-release matrices.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synonyms

Purity

Package Size

Thenylchlor is a highly selective, pre-emergence chloroacetanilide herbicide primarily procured for the control of annual grass weeds, notably Echinochloa crus-galli (barnyardgrass), in flooded paddy rice systems. Operating as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis, it disrupts early plant development and cell division . For agrochemical formulators and agricultural buyers, thenylchlor is distinguished by its low water solubility (11 mg/L at 20°C), high lipophilicity (Log P = 3.53), and potent efficacy at low field application rates [1]. These baseline physicochemical traits make it an ideal active ingredient for manufacturing stable granular (GR) and emulsifiable concentrate (EC) formulations designed to resist rapid aqueous washout while maintaining a concentrated herbicidal barrier at the soil-water interface [2].

Research Fit

Procurement substitution of thenylchlor with older, generic chloroacetanilides like butachlor or pretilachlor often compromises formulation efficiency and crop safety. Butachlor requires substantially higher active ingredient loading per hectare to achieve comparable weed suppression, driving up raw material volumes, transport costs, and environmental residue burdens . Conversely, while pretilachlor is highly effective, it exhibits greater vertical mobility (leaching) in permeable soils, which can lead to the accumulation of the active ingredient below the transplantation depth, resulting in severe phytotoxicity to rice roots [1]. Thenylchlor resists this downward leaching, remaining localized in the plant-available soil water of the upper layer, thereby ensuring intrinsic crop safety without the strict dependency on chemical safeners required by its more mobile analogs [2].

Substitution Risk

Active Ingredient Loading and Field Efficacy

Thenylchlor demonstrates potent pre-emergence control of barnyardgrass at significantly lower application rates compared to legacy chloroacetanilides. While butachlor requires high field loading to maintain efficacy, thenylchlor achieves equivalent or superior weed suppression at a fraction of the dose, optimizing formulation costs and reducing environmental load[1].

| Evidence Dimension | Effective Field Application Rate |

| Target Compound Data | 180–270 g a.i./ha |

| Comparator Or Baseline | Butachlor (typically >1000 g a.i./ha) |

| Quantified Difference | ~75-80% reduction in active ingredient required per hectare |

| Conditions | Pre-emergence application in paddy rice fields |

Lowers raw material procurement volumes and enables the development of highly concentrated, low-dose agrochemical formulations.

Soil-Water Partitioning and Reduced Phytotoxicity

In flooded paddy conditions, herbicide mobility dictates both efficacy and crop safety. Pretilachlor exhibits higher leaching potential in permeable soils, accumulating below the transplantation depth and causing rice injury. Thenylchlor strongly partitions into the plant-available soil water of the upper layer, maintaining weed control without migrating into the rice root zone [1].

| Evidence Dimension | Vertical Soil Leaching and Crop Injury Potential |

| Target Compound Data | Retained in top soil layer; minimal downward leaching |

| Comparator Or Baseline | Pretilachlor (exhibits significant leaching in permeable soils, increasing phytotoxicity) |

| Quantified Difference | Substantially lower risk of root-zone accumulation and subsequent crop injury |

| Conditions | Flooded paddy soil under water leakage conditions |

Ensures reliable crop safety across diverse soil types, reducing the strict requirement for safeners in the final commercial product.

Aqueous Solubility and Washout Resistance

For herbicides applied to flooded environments, excessive water solubility leads to rapid dilution and loss of the herbicidal barrier. Thenylchlor possesses a highly optimized solubility profile compared to other chloroacetanilides like metolachlor or pretilachlor, ensuring it remains bound to the soil colloid interface where weed seeds germinate [1].

| Evidence Dimension | Water Solubility at 20°C |

| Target Compound Data | 11 mg/L (Log P = 3.53) |

| Comparator Or Baseline | Metolachlor (~480 mg/L) and Pretilachlor (~50 mg/L) |

| Quantified Difference | 4.5x to 40x lower aqueous solubility than mainstream chloroacetanilides |

| Conditions | Standard aqueous conditions (20°C) |

Prevents active ingredient washout in flooded paddies, ensuring prolonged efficacy and reducing the need for re-application.

Low-Dose Pre-Emergence Herbicide Formulations

Because thenylchlor achieves high efficacy at application rates as low as 180–270 g a.i./ha, it is the optimal active ingredient for formulators looking to produce highly concentrated granular (GR) or emulsifiable concentrate (EC) products. This directly reduces carrier volume, packaging requirements, and logistics costs compared to bulkier butachlor formulations [1].

Safener-Free or Low-Safener Paddy Rice Protection

In regions with highly permeable soils where pretilachlor is prone to leaching and causing phytotoxicity, thenylchlor serves as a superior substitute. Its tendency to remain in the upper soil layer prevents root-zone accumulation, allowing manufacturers to formulate crop-safe herbicides without the added expense of incorporating high ratios of chemical safeners [2].

Controlled-Release Aquatic Weed Management

Thenylchlor’s low water solubility (11 mg/L) and high lipophilicity make it an excellent candidate for advanced controlled-release matrices. Formulators can embed thenylchlor into slow-release polymers or built-in adjuvant granules to provide sustained, season-long weed control in flooded environments without the risk of rapid aqueous dilution [3].

Application Fit Matrix

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types